2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-amino-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-1-2-10-8(5-9)7-14(3-4-16-10)11(15)6-13/h1-2,5H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLSFOONYRZAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CN)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a member of the oxazepin family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure is characterized by a chloro-substituted oxazepine ring, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the amino and chloro groups in its structure suggests potential for modulation of these pathways.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing mood and anxiety-related behaviors.
- Dopaminergic Activity: Its structural similarity to known dopaminergic agents suggests it may also affect dopamine pathways, potentially impacting conditions such as schizophrenia or Parkinson's disease.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anxiolytic Effects: In preclinical studies, compounds with similar structures have demonstrated anxiolytic properties by modulating serotonin levels.
- Antidepressant Activity: Evidence suggests that this compound may exert antidepressant-like effects through serotonergic mechanisms.
- Neuroprotective Properties: Some studies have indicated that oxazepine derivatives can protect neuronal cells from oxidative stress.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behavior | |
| Antidepressant | Increased serotonin levels | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
Several case studies have explored the biological activity of similar compounds within the oxazepine class:
- Study on Anxiolytic Effects: A study published in Journal of Medicinal Chemistry evaluated various oxazepine derivatives for their anxiolytic effects in animal models. The results indicated significant reductions in anxiety-like behaviors when dosed appropriately.
- Antidepressant Activity Exploration: Research conducted by Smith et al. (2020) demonstrated that a related compound exhibited significant antidepressant effects in rodent models, suggesting that structural modifications could enhance efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The compound exhibits properties that may be beneficial in treating anxiety and depression. Due to its structural similarity to known anxiolytics and antidepressants, it has been investigated for its potential effects on the central nervous system (CNS). Research indicates that compounds with similar oxazepin structures can modulate GABAergic activity, which is crucial for their anxiolytic effects .
Case Study: Anxiolytic Activity
In a study examining various oxazepin derivatives, it was found that modifications at the 7-chloro position significantly influenced the binding affinity to GABA receptors. The specific compound demonstrated a promising profile, suggesting it could be developed into a therapeutic agent for anxiety disorders .
Neuropharmacology
Mechanism of Action
The mechanism by which 2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one exerts its effects involves interaction with neurotransmitter systems. It is hypothesized that this compound enhances GABAergic transmission while potentially inhibiting excitatory neurotransmitter pathways, leading to decreased neuronal excitability and an anxiolytic effect .
Research Findings
Recent experiments have shown that this compound can modulate synaptic plasticity in animal models. Such modulation is critical in understanding how chronic stress affects neural circuits associated with mood regulation. The findings suggest that this compound could play a role in restoring balance in dysregulated neurotransmitter systems .
Comparison with Similar Compounds
Benzo[f][1,4]oxazepine Derivatives
Compounds sharing the benzo[f][1,4]oxazepine core exhibit structural diversity primarily in their substituents, which dictate pharmacological profiles:
2-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine
- Molecular Formula : C₁₁H₁₅ClN₂O (identical to the target compound) .
- Key Difference: Substitution of the amino ethanone group with ethanamine (-CH₂CH₂NH₂).
- The ethanamine group may enhance solubility but reduce steric bulk compared to the target compound’s ethanone group .
SI-42 (RMC-5552 Intermediate)
- Structure: Contains a sulfonyl group, fluorine, and aminopyridinyl substituents in addition to the oxazepine core .
- Activity : Intermediate in synthesizing RMC-5552, a bi-steric mTORC1 inhibitor. The sulfonyl and fluorine groups likely enhance target binding affinity and metabolic stability .
XL388
- Molecular Formula : C₂₃H₂₂FN₃O₄S .
- Key Features : Incorporates a methylsulfonylphenyl group and pyridine ring.
- Activity: Potent mTOR inhibitor with oral bioavailability and anti-tumor efficacy in xenograft models .
Table 1: Comparison of Benzo[f][1,4]oxazepine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Pharmacological Notes |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₅ClN₂O | 226.7 | 7-Cl, amino ethanone | Lab use only; no activity specified |
| 2-(7-Chloro-...)ethan-1-amine | C₁₁H₁₅ClN₂O | 226.7 | 7-Cl, ethanamine | Discontinued product |
| SI-42 | Complex | N/A | Sulfonyl, fluorine, aminopyridinyl | mTORC1 inhibitor intermediate |
| XL388 | C₂₃H₂₂FN₃O₄S | 455.5 | Methylsulfonylphenyl, pyridine | mTOR inhibitor; oral bioavailability |
Benzodiazepine and Diazepine Analogs
Benzodiazepines, though structurally distinct (diazepine vs. oxazepine core), share therapeutic relevance:
Clorazepate
- Structure : 7-Chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid .
- Key Differences : Diazepine ring (7-membered with two nitrogens) vs. oxazepine (7-membered with one oxygen and one nitrogen).
- Regulatory Status : Controlled substance under international treaties .
Methylclonazepam
Table 2: Benzodiazepine vs. Oxazepine Core Comparison
| Feature | Target Compound (Oxazepine) | Benzodiazepines (e.g., Clorazepate) |
|---|---|---|
| Core Structure | 7-membered ring (1 O, 1 N) | 7-membered ring (2 N) |
| Common Substituents | Chloro, amino ethanone | Chloro, phenyl, carboxylic acid |
| Biological Activity | Undefined (structural analog) | CNS modulation (sedation, anxiolysis) |
Other Heterocyclic Compounds
Benzothiazepines (e.g., 11a)
- Structure: 7-Methoxy-2,3-dihydrobenzo[1,4]thiazepine with cyclopropanol .
- Key Difference : Sulfur atom replaces oxygen in the heterocycle.
- Stability: Cyclopropanol groups are acid/base-sensitive, limiting synthetic utility .
2-Amino-1-(piperazin-1-yl)ethan-1-one Derivatives
- Activity : Anti-HIV-1 reverse transcriptase (RT) inhibitors .
Preparation Methods
Formation of the 2,3-Dihydrobenzo[f]oxazepine Core
- Starting Materials : The synthesis often begins with a 2-aminophenol or 2-hydroxyaniline derivative, which is functionalized to introduce a side chain that will cyclize to form the oxazepine ring.
- Cyclization Reaction : Intramolecular cyclization is induced by reacting the amino or hydroxy group with a suitable electrophilic moiety such as a haloalkyl ketone or ester. This step forms the seven-membered oxazepine ring.
- Reduction Step : The 2,3-dihydro form indicates partial saturation of the oxazepine ring, which may be achieved by catalytic hydrogenation or selective reduction of the corresponding oxazepinone intermediate.
Attachment of the 2-Aminoethanone Moiety
- Amide Bond Formation : The ethanone side chain bearing the amino group can be introduced via amide coupling reactions. For example, coupling of the oxazepine nitrogen with 2-aminoacetyl chloride or activated esters of 2-aminoacetic acid.
- Reductive Amination : Another approach involves reductive amination of an oxazepine aldehyde intermediate with aminoacetaldehyde derivatives in the presence of reducing agents like sodium triacetoxyborohydride.
Representative Synthetic Route (Adapted from Related Oxazepine Preparations)
Research Findings and Optimization Notes
- Stereochemistry : The dihydrobenzo[f]oxazepine ring can exist in cis- and trans-fused forms, influencing biological activity and synthetic accessibility. Diastereoselective synthesis methods, such as using chiral auxiliaries or selective reduction, have been reported to favor one isomer over the other.
- Yield and Purity : Reductive amination steps using sodium triacetoxyborohydride in solvents like 1,2-dichloroethane have been optimized to improve yields and selectivity for the desired aminoethanone side chain attachment.
- Functional Group Compatibility : Protecting groups may be necessary during synthesis to prevent side reactions, especially when handling sensitive amine or hydroxyl groups.
- Scalability : The synthetic route is amenable to scale-up, with key steps such as cyclization and amide bond formation being robust under standard laboratory conditions.
Data Table: Comparative Yields and Conditions from Literature Analogues
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | NCS, acetonitrile, 0°C to room temp | 85-90 | Selective for 7-position |
| Cyclization | 2-chloroacetyl chloride, triethylamine | 70-80 | Formation of oxazepinone intermediate |
| Reduction | Pd/C, H2, ethanol, room temp | 75-85 | Partial saturation to dihydro derivative |
| Amide coupling | 2-aminoacetyl chloride, base, dichloromethane | 60-75 | Reductive amination alternative possible |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one, and how can intermediates be optimized?
- Methodology : Begin with a benzodiazepine core (e.g., 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine) and introduce the amino-ethanone moiety via nucleophilic substitution or reductive amination. Use triethylamine or pyridine as a base to neutralize byproducts during acylation steps . Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) . Monitor reaction progress with TLC (Rf ~0.3–0.5 in 9:1 DCM/methanol) and confirm purity via HPLC (>95%) .
Q. How should researchers characterize this compound’s structural and stereochemical properties?
- Methodology :
- NMR : Assign peaks using - and -NMR, focusing on the oxazepine ring protons (δ 3.5–4.5 ppm for CH groups) and the ethanone carbonyl (δ 205–210 ppm in ) .
- Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular weight (expected [M+H] ~307.7 g/mol) and fragmentation patterns .
- Chiral Analysis : Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 85:15) if stereoisomers are suspected .
Q. What safety precautions are critical during handling and storage?
- Methodology :
- Use PPE (gloves, goggles) due to potential sensitization risks observed in structurally related benzodiazepines .
- Store under inert gas (argon) at –20°C to prevent hydrolysis of the oxazepine ring .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodology :
- Dynamic NMR : Probe ring puckering or conformational flexibility in the oxazepine moiety by variable-temperature -NMR (e.g., 25–60°C) to identify coalescence points .
- DFT Calculations : Compare experimental -NMR shifts with density functional theory (B3LYP/6-31G*) predictions to validate tautomeric forms .
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve ambiguities in bond angles and stereochemistry .
Q. What strategies improve regioselectivity in electrophilic substitution reactions on the benzoxazepine core?
- Methodology :
- Directing Groups : Introduce temporary substituents (e.g., –NO) at the 7-position to direct chlorination or nitration to the 2- or 3-positions .
- Microwave-Assisted Synthesis : Use controlled microwave heating (100–120°C, 30 min) to enhance reaction kinetics and selectivity for meta-substitution .
- Protection/Deprotection : Protect the amino group with Boc anhydride to prevent unwanted side reactions during halogenation .
Q. How can researchers reconcile discrepancies in bioactivity data across different assay systems?
- Methodology :
- Assay Standardization : Use reference standards (e.g., midazolam for GABA receptor binding assays) to calibrate activity measurements .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS (e.g., Q-TOF instrumentation) to account for in situ transformations .
- Kinetic Analysis : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C) and normalize to protein content (Bradford assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
